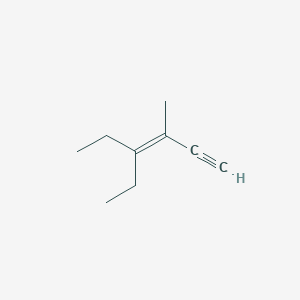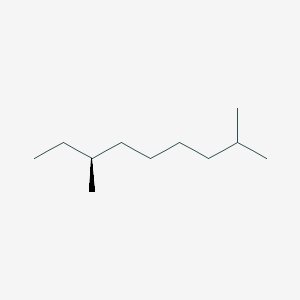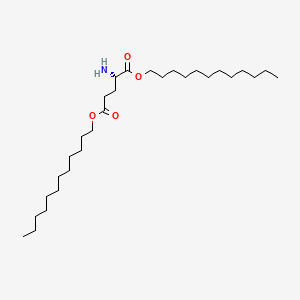
L-Glutamic acid, didodecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid, didodecyl ester is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, didodecyl ester typically involves the esterification of L-glutamic acid with didodecyl alcohol. One common method involves the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor. The reaction is carried out by adding TMSCl to a suspension of L-glutamic acid in didodecyl alcohol, followed by stirring at elevated temperatures (e.g., 50°C) until the esterification is complete . The resulting ester can be purified through standard techniques such as evaporation and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the esterification process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid, didodecyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester into different reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
L-Glutamic acid, didodecyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and materials.
Industry: The ester is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of L-Glutamic acid, didodecyl ester involves its interaction with various molecular targets and pathways. As an esterified derivative of L-glutamic acid, it can participate in biochemical processes such as protein modification and signaling. The ester groups may enhance the compound’s ability to interact with lipid membranes and other hydrophobic environments, facilitating its incorporation into biological systems .
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamic acid diethyl ester: Another esterified derivative of L-glutamic acid, used in similar applications.
L-Glutamic acid dimethyl ester: A smaller esterified derivative with different solubility and reactivity properties.
L-Glutamic acid di-tert-butyl ester: Used in peptide synthesis and as a protective group in organic synthesis.
Uniqueness
L-Glutamic acid, didodecyl ester is unique due to its long-chain didodecyl groups, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to interact with lipid membranes also distinguishes it from shorter-chain ester derivatives.
Propiedades
Número CAS |
62765-52-0 |
|---|---|
Fórmula molecular |
C29H57NO4 |
Peso molecular |
483.8 g/mol |
Nombre IUPAC |
didodecyl (2S)-2-aminopentanedioate |
InChI |
InChI=1S/C29H57NO4/c1-3-5-7-9-11-13-15-17-19-21-25-33-28(31)24-23-27(30)29(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3/t27-/m0/s1 |
Clave InChI |
DMTALGRGUIQVPJ-MHZLTWQESA-N |
SMILES isomérico |
CCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCC)N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
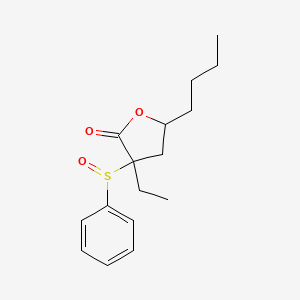
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)


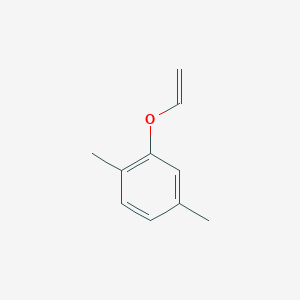
![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)
